

# 4-Chlororesorcinol: A Versatile Derivative for Advanced Synthetic Chemistry

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## Compound of Interest

Compound Name: 4-Chlororesorcinol

Cat. No.: B043231

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Chlororesorcinol**, a chlorinated derivative of resorcinol, is a crystalline solid that serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications. Its unique electronic and structural properties, arising from the presence of two hydroxyl groups and a chlorine atom on the benzene ring, make it a valuable building block for the synthesis of a diverse range of compounds, from specialty chemicals to bioactive molecules. This technical guide provides a comprehensive overview of **4-chlororesorcinol**, including its synthesis, key reactions, and applications, with a particular focus on its utility in drug discovery and development.

## Physicochemical Properties and Spectroscopic Data

**4-Chlororesorcinol** is a light brown solid with good solubility in polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chlororesorcinol**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 95-88-5  |              |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClO <sub>2</sub> | [1]          |
| Molecular Weight  | 144.56 g/mol                                   | [1]          |
| Melting Point     | 106-108 °C                                     |              |
| Boiling Point     | 147 °C at 18 mmHg                              |              |
| Appearance        | Light brown solid                              | [2]          |
| Solubility        | Soluble in acetone                             | [2]          |

Spectroscopic data is crucial for the identification and characterization of **4-chlororesorcinol**. Key spectroscopic information is summarized in Table 2.

Table 2: Spectroscopic Data for **4-Chlororesorcinol**

| Technique           | Key Data                                     | Reference(s) |
|---------------------|--|--------------|
| <sup>1</sup> H NMR  | Spectral data available in public databases. | [2]          |
| <sup>13</sup> C NMR | Spectral data available in public databases. | [2]          |
| IR Spectroscopy     | Spectral data available in public databases. | [2]          |
| Mass Spectrometry   | Molecular Ion Peak (m/z): 144                | [2]          |

## Synthesis of 4-Chlororesorcinol

The most common and direct method for the synthesis of **4-chlororesorcinol** is the electrophilic chlorination of resorcinol. Several chlorinating agents can be employed, with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) and dichlorosulfuryl being effective reagents.

## Experimental Protocol: Synthesis of 4-Chlororesorcinol from Resorcinol

This protocol describes the synthesis of **4-chlororesorcinol** via the direct chlorination of resorcinol using dichlorosulfuryl.

Materials:

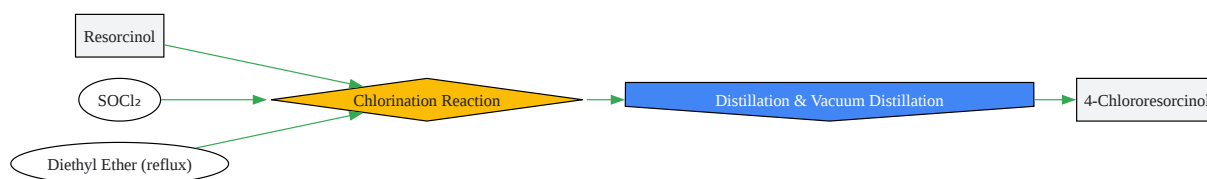
- Resorcinol
- Diethyl ether
- Dichlorosulfuryl ( $\text{SOCl}_2$ )
- Distillation apparatus
- Heating mantle
- Stirring apparatus

Procedure:[\[1\]](#)

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of resorcinol and diethyl ether is prepared.
- The mixture is heated to reflux with constant stirring.
- Dichlorosulfuryl is added dropwise to the refluxing mixture.
- After the addition is complete, the reaction mixture is heated at  $60^\circ\text{C}$  for an additional hour.
- The diethyl ether is removed by distillation under atmospheric pressure.
- The residue is then subjected to vacuum distillation. The fraction collected at  $131^\circ\text{C}$  (at 0.8-0.93 kPa) or  $160\text{-}164^\circ\text{C}$  (at 4.0 kPa) is the final product, **4-chlororesorcinol**.[\[1\]](#)

Yield: While a specific yield is not provided in the reference, this method is a common preparative route. A multi-step synthesis starting from 2,6-dihydroxybenzoic acid has also been

reported, though yield data is not readily available.[1]



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Synthesis of **4-Chlororesorcinol** from Resorcinol.

## Applications in Synthetic Chemistry

**4-Chlororesorcinol** is a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its reactivity at the hydroxyl groups and the aromatic ring allows for a wide range of chemical transformations.

## Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and  $\beta$ -ketoesters under acidic conditions. **4-Chlororesorcinol** can be effectively employed in this reaction to produce substituted coumarins, which are a class of compounds with diverse biological activities, including antifungal properties.[3][4][5]

This protocol is adapted from the general procedure for Pechmann condensation with resorcinol.

Materials:

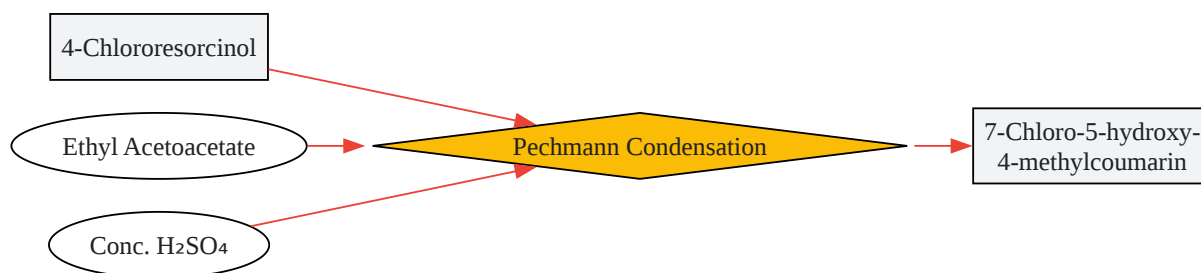
- **4-Chlororesorcinol**
- Ethyl acetoacetate

- Concentrated sulfuric acid
- Ethanol (95%)
- Ice bath
- Stirring apparatus

Procedure:[3][4][6]

- In a flask, add **4-chlororesorcinol** and ethyl acetoacetate.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.
- After the addition is complete, continue stirring for 30 minutes.
- Pour the reaction mixture into crushed ice with vigorous stirring.
- Collect the precipitated solid by filtration and wash with cold water.
- Recrystallize the crude product from 95% ethanol to obtain pure 7-chloro-5-hydroxy-4-methylcoumarin.

Yield: A similar reaction using resorcinol has been reported to yield up to 92% of the corresponding coumarin.[3]



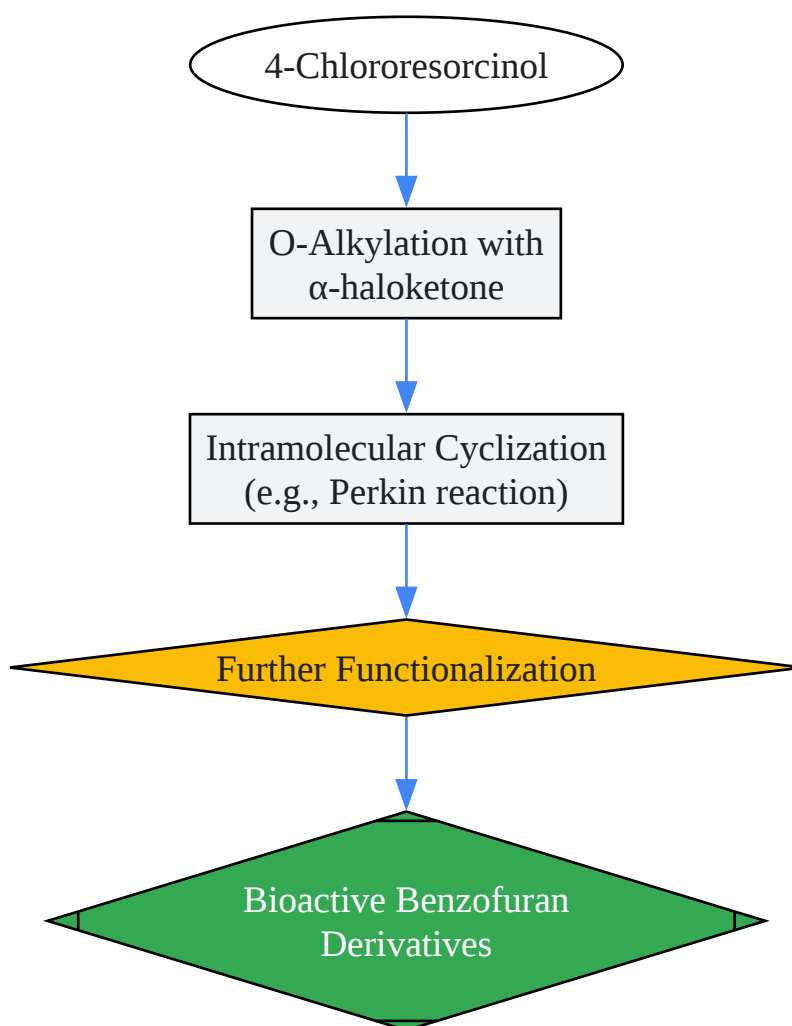
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Pechmann condensation of **4-Chlororesorcinol**.

## Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities, including their potential as anticancer agents.<sup>[7][8][9]</sup> **4-Chlororesorcinol** can serve as a starting material for the synthesis of substituted benzofurans.

The synthesis of benzofuran derivatives from **4-chlororesorcinol** typically involves a multi-step process that can be generalized as follows:



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General workflow for benzofuran synthesis.

Recent research has highlighted the potential of benzofuran derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.<sup>[10]</sup> The synthesis of such inhibitors can potentially start from **4-chlororesorcinol**, underscoring its relevance in the development of novel therapeutic agents. For instance, certain benzofuran derivatives have shown potent LSD1 inhibition with IC<sub>50</sub> values in the nanomolar range.<sup>[10]</sup>

## Synthesis of Glycidyl Ether Derivatives for Epoxy Resins

The hydroxyl groups of **4-chlororesorcinol** can react with epichlorohydrin to form diglycidyl ethers. These compounds are valuable monomers for the production of epoxy resins with enhanced thermal and chemical resistance.

This is a general procedure for the synthesis of glycidyl ethers from phenols.

Materials:

- **4-Chlororesorcinol**
- Epichlorohydrin
- Sodium hydroxide (or other base)
- Solvent (e.g., isopropanol)
- Phase-transfer catalyst (optional)

Procedure:<sup>[2]</sup>

- Dissolve **4-chlororesorcinol** in an excess of epichlorohydrin and a suitable solvent.
- Add a solution of sodium hydroxide dropwise to the mixture at a controlled temperature.
- After the reaction is complete, the excess epichlorohydrin is removed by distillation under reduced pressure.
- The resulting crude product is washed with water to remove inorganic salts.

- The organic layer is dried and the solvent is evaporated to yield the **4-chlororesorcinol** diglycidyl ether.

Quantitative Data: Specific yields for the synthesis of **4-chlororesorcinol** diglycidyl ether are not readily available in the searched literature, but this is a standard and generally high-yielding reaction for phenols.

## Applications in Drug Development

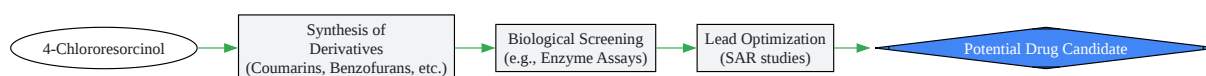
The structural motif of **4-chlororesorcinol** is found in various bioactive molecules and serves as a key building block for the synthesis of potential drug candidates. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[\[11\]](#)

### As a Precursor for Bioactive Molecules

As demonstrated, **4-chlororesorcinol** is a precursor to coumarin and benzofuran derivatives, many of which exhibit interesting biological activities.

- Antifungal Agents: Coumarin derivatives have shown promising antifungal activity against various fungal strains.[\[3\]](#)[\[5\]](#)
- Anticancer Agents: Benzofuran derivatives have been investigated as potent inhibitors of enzymes involved in cancer, such as LSD1.[\[10\]](#)
- Kinase Inhibitors: The core structure of **4-chlororesorcinol** can be incorporated into scaffolds designed to target protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[\[12\]](#)[\[13\]](#)[\[14\]](#)

While a specific, marketed drug directly synthesized from **4-chlororesorcinol** was not identified in the conducted search, its utility in generating libraries of bioactive compounds for drug discovery is evident. The synthesis of derivatives and their subsequent biological evaluation is a common strategy in the quest for new therapeutic agents.[\[15\]](#)[\[16\]](#)





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Role of **4-Chlororesorcinol** in drug discovery.

## Safety and Handling

**4-Chlororesorcinol** is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Chlororesorcinol** is a valuable and versatile chemical intermediate with significant applications in synthetic organic chemistry. Its utility extends from the production of specialty polymers to the synthesis of complex, bioactive molecules with potential therapeutic applications. The straightforward synthesis of **4-chlororesorcinol** and its reactivity make it an attractive starting material for researchers in academia and industry, particularly those in the fields of materials science and drug discovery. Further exploration of its derivatives is likely to uncover new compounds with valuable properties and functions.

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